2-Cyclopropyl-N,4-dimethyl-6-methylsulfanyl-N-(2-pyrazol-1-ylethyl)pyrimidine-5-carboxamide
Description
This compound features a pyrimidine core substituted with a cyclopropyl group at position 2, a methylsulfanyl group at position 6, and a carboxamide moiety at position 5. The carboxamide nitrogen is further modified with a dimethyl group and a 2-pyrazol-1-ylethyl chain.
Properties
IUPAC Name |
2-cyclopropyl-N,4-dimethyl-6-methylsulfanyl-N-(2-pyrazol-1-ylethyl)pyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5OS/c1-11-13(15(23-3)19-14(18-11)12-5-6-12)16(22)20(2)9-10-21-8-4-7-17-21/h4,7-8,12H,5-6,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEYRYDZKRBAVEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C2CC2)SC)C(=O)N(C)CCN3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Cyclopropyl-N,4-dimethyl-6-methylsulfanyl-N-(2-pyrazol-1-ylethyl)pyrimidine-5-carboxamide is a pyrimidine derivative with potential therapeutic applications. Its structure includes a cyclopropyl group, a pyrazole moiety, and various substituents that may contribute to its biological activity. This article reviews the compound's biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₆H₂₁N₅OS
- Molecular Weight : 331.4 g/mol
- CAS Number : 1436043-97-8
Biological Activity
The biological activity of this compound has been investigated primarily in the context of its potential as an antimalarial agent and its interactions with various biological targets.
Antimalarial Activity
Research indicates that derivatives of pyrimidines, including the compound , exhibit significant antimalarial properties. A study highlighted the effectiveness of structurally related compounds in inhibiting Plasmodium falciparum kinases, which are crucial for the malaria parasite's lifecycle. The compound demonstrated promising inhibitory effects on PfCDPK1, a kinase involved in regulating motor-dependent processes in the parasite's lifecycle .
Enzymatic Inhibition
The compound has been shown to inhibit several key enzymes:
- Dihydrofolate Reductase (DHFR) : A critical enzyme in folate metabolism, inhibition of DHFR leads to reduced tetrahydrofolate levels necessary for nucleotide synthesis .
- Protein Kinases : In vitro studies have revealed that this compound can inhibit multiple human kinases, suggesting a broad spectrum of activity against various cancer cell lines .
The mechanisms by which 2-Cyclopropyl-N,4-dimethyl-6-methylsulfanyl-N-(2-pyrazol-1-ylethyl)pyrimidine-5-carboxamide exerts its biological effects include:
- Inhibition of Kinase Activity : By binding to ATP-binding sites on kinases, it disrupts phosphorylation processes essential for cell proliferation.
- Antimetabolite Action : Similar to other pyrimidine analogs, it may act as an antimetabolite, interfering with nucleic acid synthesis.
Case Studies and Research Findings
Several studies have explored the efficacy and safety profile of this compound:
Scientific Research Applications
Anticancer Properties
Recent studies have demonstrated the compound's efficacy in inhibiting the growth of various cancer cell lines. For example:
- Mechanism of Action : The compound exhibits cytotoxic effects by inducing apoptosis in cancer cells. It has been shown to target specific pathways involved in tumor growth and survival.
- Cell Lines Tested : It has displayed activity against colon, breast, and cervical cancer cell lines, with IC50 values indicating potent anticancer properties .
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown antimicrobial effects:
- Testing Against Bacteria and Fungi : Evaluations against Staphylococcus aureus and Escherichia coli revealed significant antibacterial activity. Furthermore, antifungal tests against Candida albicans indicated promising results .
Case Study 1: Anticancer Evaluation
A study published in 2022 explored the compound's anticancer potential through a series of in vitro assays. The findings indicated that the compound effectively inhibited cell proliferation in multiple cancer cell lines while sparing normal cells, suggesting a favorable therapeutic index .
Case Study 2: Antimicrobial Efficacy
In another investigation focusing on antimicrobial properties, the compound was tested against various pathogens. Results showed that it not only inhibited bacterial growth but also exhibited fungicidal activity, making it a candidate for further development as an antimicrobial agent .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Table 1: Comparative Analysis of Structural Analogs
Key Research Findings
- Substituent Impact on Solubility : The target compound’s methylsulfanyl and cyclopropyl groups confer higher lipophilicity compared to the nitro-substituted 6l and the methoxyethyl-containing analog . This may limit its aqueous solubility but enhance membrane permeability.
- Binding Interactions: The 2-pyrazol-1-ylethyl chain in the target compound provides a flexible hydrogen-bond acceptor/donor system, distinct from the rigid piperazine in 6l or the pyrimidinylamino group in the pyridine hybrid . This flexibility could enable broader target selectivity.
- Synthetic Complexity : The nitro groups in 6l require multistep nitration and purification, making the target compound (with simpler alkyl/heteroaryl substituents) more synthetically accessible .
Q & A
Basic: What are the standard synthetic protocols for preparing 2-Cyclopropyl-N,4-dimethyl-6-methylsulfanyl-N-(2-pyrazol-1-ylethyl)pyrimidine-5-carboxamide?
Methodological Answer:
The synthesis typically involves sequential functionalization of a pyrimidine core. Key steps include:
- Acylation : Reacting a chloropyrimidine intermediate (e.g., 4-(6-chloropyrimidin-4-yl)-N-methylthiazol-2-amine) with acylating agents like p-fluorobenzoyl chloride under inert conditions (argon/nitrogen) to introduce carboxamide groups .
- Amination : Substituting chloro or methylsulfanyl groups with amines (e.g., 2-pyrazol-1-ylethylamine) using palladium catalysts (e.g., Pd(PPh₃)₄) in refluxing THF or DMF .
- Cyclopropane Introduction : Employing cyclopropane-containing reagents (e.g., cyclopropylboronic acid) via Suzuki-Miyaura coupling for regioselective substitution .
Validation : Monitor reactions via HPLC (≥98% purity) and confirm structures using ESI-MS and ¹H/¹³C NMR .
Basic: Which analytical techniques are critical for resolving structural ambiguities in this compound?
Methodological Answer:
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., ESI-MS with [M+H]⁺ matching theoretical mass within 1 ppm error) .
- Multinuclear NMR : Assigns substituent positions (e.g., pyrimidine C-5 carboxamide at δ ~165 ppm in ¹³C NMR; cyclopropyl protons as doublets at δ ~1.2–1.5 ppm) .
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretches at ~1620–1660 cm⁻¹ for carboxamide and pyrimidine rings) .
Basic: How is the pharmacological screening of this compound designed in preclinical studies?
Methodological Answer:
- Target Selection : Prioritize kinases (e.g., Aurora kinases) based on structural analogs like VX-680, a pyrimidine-based kinase inhibitor .
- Assay Design :
- In vitro : Measure IC₅₀ in kinase inhibition assays (e.g., ATP competition using radioactive ³²P-ATP).
- Cell-Based : Evaluate antiproliferative activity in cancer cell lines (e.g., HCT-116) via MTT assays .
Data Interpretation : Compare dose-response curves with reference inhibitors (e.g., Tozasertib) to assess potency .
Advanced: How can reaction conditions be optimized using design of experiments (DOE) for scalable synthesis?
Methodological Answer:
- Factorial Design : Screen variables (temperature, solvent, catalyst loading) to identify critical parameters. For example, a 2³ factorial design revealed solvent polarity (DMF > THF) as pivotal for amination yield .
- Response Surface Methodology (RSM) : Optimize catalyst concentration (e.g., 5–10 mol% Pd) and reaction time (12–24 hrs) to maximize yield (85–92%) while minimizing byproducts .
Validation : Use ANOVA to confirm statistical significance (p < 0.05) and replicate optimal conditions in triplicate .
Advanced: What computational strategies elucidate reaction mechanisms for regioselective substitutions?
Methodological Answer:
- Quantum Chemical Calculations : Perform DFT (e.g., B3LYP/6-31G*) to map transition states and identify steric/electronic barriers. For example, cyclopropane substitution favors the C-2 position due to lower activation energy (~15 kcal/mol vs. ~22 kcal/mol at C-4) .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on reaction trajectories to predict solvent-dependent regioselectivity .
Advanced: How are hazardous intermediates (e.g., sulfonyl chlorides) safely handled during synthesis?
Methodological Answer:
- Engineering Controls : Use Schlenk lines for air-sensitive steps and closed-system reactors for exothermic reactions .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and flame-resistant lab coats when handling reactive sulfonyl chlorides .
- Waste Management : Quench residual intermediates with ice-cold NaHCO₃ before disposal in designated halogenated waste containers .
Advanced: How can contradictions between solubility predictions and experimental bioactivity data be resolved?
Methodological Answer:
- Solubility Studies : Conduct shake-flask experiments in PBS (pH 7.4) and DMSO to measure experimental solubility. Compare with COSMO-RS predictions to identify discrepancies (e.g., logP overestimation by 0.5 units) .
- Salt Formation : Improve aqueous solubility by synthesizing hydrochloride or trifluoroacetate salts, monitoring via ¹⁹F NMR for salt purity .
Advanced: What methodologies assess the compound’s stability under varying storage conditions?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B) for 4 weeks. Monitor degradation via HPLC (e.g., new peaks at tR = 8.2 min indicate hydrolysis) .
- Kinetic Modeling : Apply Arrhenius equations to predict shelf life (e.g., t₉₀ = 18 months at 25°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
